
Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide typically involves the quaternization of piperidine derivatives. The reaction conditions often include the use of methyl iodide as a quaternizing agent. The process can be summarized as follows:
Starting Materials: Piperidine, methyl iodide, and other necessary reagents.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Procedure: The piperidine derivative is reacted with methyl iodide to form the quaternary ammonium salt. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the final product.
化学反応の分析
Types of Reactions
Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, it is used as a reagent for modifying biomolecules. Its ability to form stable complexes with various biomolecules makes it useful in studying protein-ligand interactions.
Medicine
In medicine, quaternary ammonium salts like this compound are explored for their potential antimicrobial properties. They are also investigated for their role in drug delivery systems due to their ability to interact with cell membranes.
Industry
Industrially, this compound is used in the production of ionic liquids, which are solvents with unique properties such as low volatility and high thermal stability. These ionic liquids find applications in green chemistry and electrochemistry.
作用機序
The mechanism of action of Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide involves its interaction with various molecular targets. The quaternary ammonium group interacts with negatively charged sites on biomolecules, leading to changes in their structure and function. This interaction can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can form complexes with proteins, affecting their activity and stability.
類似化合物との比較
Similar Compounds
Pyrrolidinium Compounds: These compounds have a similar structure but with a five-membered ring instead of a six-membered piperidine ring.
Imidazolium Compounds: These compounds contain an imidazole ring and are also used as ionic liquids and phase-transfer catalysts.
Pyridinium Compounds: These compounds have a pyridine ring and are known for their antimicrobial properties.
Uniqueness
Piperidinium, 1-methyl-1-(3-(4-((1-methylpiperidinio)acetyl)-1-piperazinyl)-3-oxopropyl)-, diiodide is unique due to its specific structure, which includes multiple nitrogen atoms and a quaternary ammonium group. This structure imparts unique properties such as high solubility in water and the ability to form stable complexes with various biomolecules. These properties make it a valuable compound in diverse scientific and industrial applications.
特性
CAS番号 |
88514-23-2 |
|---|---|
分子式 |
C21H40I2N4O2 |
分子量 |
634.4 g/mol |
IUPAC名 |
3-(1-methylpiperidin-1-ium-1-yl)-1-[4-[2-(1-methylpiperidin-1-ium-1-yl)acetyl]piperazin-1-yl]propan-1-one;diiodide |
InChI |
InChI=1S/C21H40N4O2.2HI/c1-24(14-5-3-6-15-24)18-9-20(26)22-10-12-23(13-11-22)21(27)19-25(2)16-7-4-8-17-25;;/h3-19H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
HLXLXHBMXILPON-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCCCC1)CCC(=O)N2CCN(CC2)C(=O)C[N+]3(CCCCC3)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


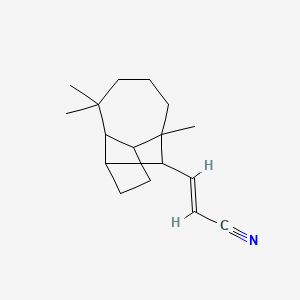
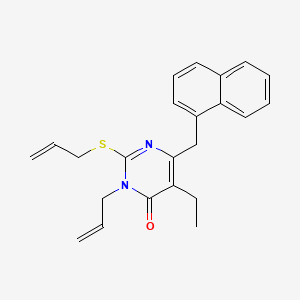
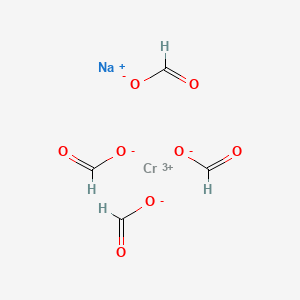

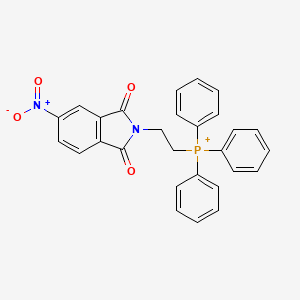
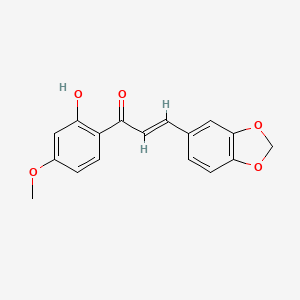
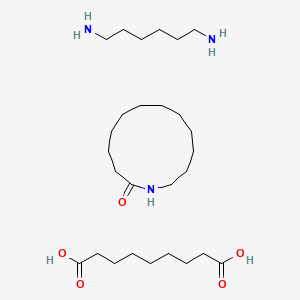

![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)

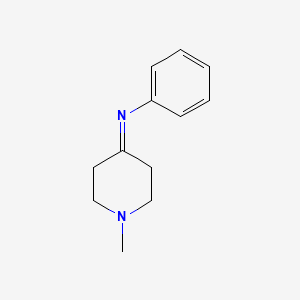
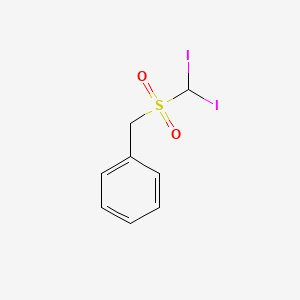

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
